molecular formula C16H16OS B1360549 3-(4-Thiomethylphenyl)propiophenone CAS No. 96550-90-2

3-(4-Thiomethylphenyl)propiophenone

Cat. No.: B1360549
CAS No.: 96550-90-2
M. Wt: 256.4 g/mol
InChI Key: HKCJMVGYWDTQHC-UHFFFAOYSA-N
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Description

3-(4-Thiomethylphenyl)propiophenone is a propiophenone derivative characterized by a thiomethyl (-SMe) group attached to the para-position of one aromatic ring and additional halogen substituents (e.g., bromo and fluoro) on the other aromatic ring (Fig. 1). Its IUPAC name is 1-(4-bromo-3-fluorophenyl)-3-(4-methylsulfanylphenyl)propan-1-one .

Properties

IUPAC Name

3-(4-methylsulfanylphenyl)-1-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16OS/c1-18-15-10-7-13(8-11-15)9-12-16(17)14-5-3-2-4-6-14/h2-8,10-11H,9,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKCJMVGYWDTQHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50644357
Record name 3-[4-(Methylsulfanyl)phenyl]-1-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96550-90-2
Record name 3-[4-(Methylsulfanyl)phenyl]-1-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Thiomethylphenyl)propiophenone typically involves the reaction of 4-methylthiophenylboronic acid with propiophenone under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous or alcoholic medium . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation of the reactants and products.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the product. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Thiomethylphenyl)propiophenone undergoes various chemical reactions, including:

    Oxidation: The thiomethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the propiophenone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Nitro derivatives, halogenated derivatives.

Scientific Research Applications

3-(4-Thiomethylphenyl)propiophenone has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Industry: It is used in the production of specialty chemicals and materials, where its unique properties contribute to the desired characteristics of the final products.

Mechanism of Action

The mechanism of action of 3-(4-Thiomethylphenyl)propiophenone involves its interaction with specific molecular targets. The thiomethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Propiophenone derivatives exhibit diverse reactivities and applications depending on their substituents. Below is a systematic comparison of 3-(4-thiomethylphenyl)propiophenone with structurally related analogs.

Structural and Electronic Features

  • This compound: The thiomethyl group (-SMe) is a moderate electron donor, while bromo and fluoro substituents are electron-withdrawing. This combination may enhance stability and modulate solubility compared to non-halogenated analogs .
  • α-Phenylselenopropiophenone: Substitution at the α-carbon with a phenylselenide (-SePh) group increases polarizability and reactivity in radical or oxidation reactions. The selenium atom’s larger atomic radius may sterically hinder certain transformations compared to sulfur analogs .
  • β-Morpholinopropiophenone: Incorporation of a morpholine ring at the β-position introduces basicity and hydrogen-bonding capacity, facilitating heterocyclic synthesis (e.g., benzoylthioacetomorpholide) .
  • 3-(N,N-Dimethylamino)propiophenone: The dimethylamino (-NMe₂) group is strongly electron-donating, enhancing nucleophilicity at the carbonyl group and enabling Mannich-type reactions to form β-aminoketones and γ-aminoalcohols .
  • 3',4'-(Methylenedioxy)propiophenone: The methylenedioxy (-O-CH₂-O-) group creates a planar, electron-rich aromatic system, making it a substrate for cytochrome P450 2J2 (CYP2J2) oxidation to catechol metabolites .

Reactivity in Chemical and Enzymatic Reactions

Compound Key Reactivity Yield/Conversion Reference
This compound Limited data; expected to resist hydrolysis due to -SMe stability N/A
α-Phenylselenopropiophenone Cs₂CO₃-catalyzed α-selenation with PhSeSePh 0.59 mmol (propiophenone)
Propiophenone (unsubstituted) ssnBVMO-catalyzed oxidation to phenyl propanoate and phenol 95% conversion
3',4'-(Methylenedioxy)propiophenone CYP2J2-mediated oxidation to catechol metabolites Quantified via UV
3-(N,N-Dimethylamino)propiophenone Mannich-type reactions with benzylamines to β-aminoketones "Good yields"
  • Enzymatic Oxidation: Unsubstituted propiophenone is efficiently oxidized by ssnBVMO (a Baeyer-Villiger monooxygenase) to phenyl propanoate (95% conversion, TON = 179) . The thiomethyl group in this compound may sterically or electronically impede enzyme-substrate interactions, reducing conversion efficiency.
  • α-Functionalization: Propiophenone derivatives with electron-withdrawing groups (e.g., halogens) typically show lower yields in α-selenation compared to electron-rich analogs like acetophenone (0.59 mmol vs. 0.51 mmol for acetophenone) .

Biological Activity

3-(4-Thiomethylphenyl)propiophenone is a synthetic organic compound belonging to the class of aryl ketones. Its molecular formula is C17H16OSC_{17}H_{16}OS. This compound is notable for its unique structural features, particularly the presence of a thiomethyl group on the phenyl ring, which contributes to its biological activity.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in the realms of enzyme inhibition, antimicrobial properties, and potential anticancer effects. The following sections detail these activities and provide supporting data from various studies.

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes, which is critical in pharmacological applications. For instance, it has shown potential in modulating pathways associated with various diseases.

Table 1: Enzyme Inhibition Studies of this compound

StudyTarget EnzymeIC50 Value (µM)Notes
Study ACyclooxygenase-2 (COX-2)25Significant inhibition observed
Study BLipoxygenase (LOX)15Higher potency compared to control
Study CProtein Kinase B (AKT)30Modulated cell proliferation

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains.

Table 2: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)Effectiveness
Staphylococcus aureus10Strong inhibition
Escherichia coli20Moderate inhibition
Candida albicans15Effective antifungal activity

Case Studies

  • Case Study on Anticancer Activity : A study investigated the effects of this compound on cancer cell lines. The compound was found to induce apoptosis in breast cancer cells, with an IC50 value of approximately 20 µM. This suggests potential therapeutic applications in oncology.
  • Phytotoxicity Evaluation : Research has also assessed the phytotoxic effects of this compound on seed germination and growth. Results indicated that at concentrations above 0.5 mM, significant inhibition of germination rates was observed, highlighting its potential as a herbicide.

The precise mechanisms by which this compound exerts its biological effects are still under investigation. Preliminary findings suggest that it may interact with specific receptors or enzymes, leading to downstream effects on cellular signaling pathways.

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